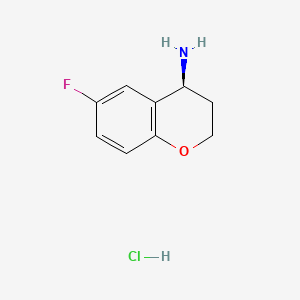

(S)-6-fluorochroman-4-amine hydrochloride

Description

Properties

IUPAC Name |

(4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMBQKMHABXVJN-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719929 | |

| Record name | (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260609-97-9 | |

| Record name | (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-6-fluorochroman-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-6-fluorochroman-4-amine hydrochloride is a chiral organic compound belonging to the chroman class of molecules. Its structural similarity to known bioactive compounds suggests its potential as a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and potential biological relevance. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides general experimental protocols and workflows relevant to its synthesis and characterization.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its core structure consists of a fluorinated chroman ring system with an amine group at the 4-position, rendered as a hydrochloride salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | PubChem |

| CAS Number | 1260609-97-9 | BLDpharm[1] |

| Molecular Formula | C₉H₁₁ClFNO | BLDpharm[1] |

| Molecular Weight | 203.64 g/mol | BLDpharm[1] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Melting Point | Data not available in public literature | - |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge of hydrochloride salts |

| Purity | Typically >95% (as supplied by commercial vendors) | CymitQuimica[2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Data not available in public literature. Expected signals would include aromatic protons, diastereotopic protons of the chroman ring, and a methine proton adjacent to the amine. |

| ¹³C NMR | Data not available in public literature. Expected signals would include aromatic carbons (with C-F coupling), aliphatic carbons of the chroman ring, and a carbon bearing the amine group. |

| Mass Spectrometry (MS) | Data not available in public literature. The expected molecular ion peak for the free base (C₉H₁₀FNO) would be at m/z 167.07. |

| Infrared (IR) Spectroscopy | Data not available in public literature. Expected characteristic peaks would include N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C-F stretching, and C-O-C stretching. |

Synthesis and Experimental Protocols

General Synthetic Approach

A plausible synthetic route, based on established chemical literature for analogous compounds, is outlined below.

Experimental Workflow for Characterization

The following workflow outlines the standard procedures for the structural confirmation and purity assessment of a newly synthesized batch of this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not available in the peer-reviewed literature, studies on analogous 6-fluorochroman derivatives have demonstrated their potential as antagonists for the 5-HT1A receptor.[3] The 5-HT1A receptor is a subtype of the serotonin receptor that is implicated in the modulation of mood, anxiety, and cognition. Antagonism of this receptor is a therapeutic strategy for certain central nervous system disorders.

Potential Signaling Pathway: 5-HT1A Receptor Antagonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound would bind to the 5-HT1A receptor but not activate it, thereby blocking the downstream signaling cascade initiated by serotonin.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet under-characterized, chemical entity. Its structural features suggest potential for biological activity, particularly as a modulator of serotonin receptors. The lack of comprehensive public data on its physicochemical properties and biological activity highlights an opportunity for further research. The information and generalized protocols provided in this guide serve as a foundation for researchers and drug development professionals to initiate their own investigations into this intriguing molecule.

References

Elucidation of the Stereochemical and Structural Integrity of (S)-6-fluorochroman-4-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of (S)-6-fluorochroman-4-amine hydrochloride. This chiral amine is a key building block in the synthesis of various pharmacologically active molecules. A thorough understanding of its three-dimensional structure and spectral characteristics is paramount for ensuring the quality, efficacy, and safety of the final drug products.

While a dedicated, publicly available, complete structure elucidation for this compound is not available, this guide consolidates expected analytical data based on structurally similar compounds and established principles of organic chemical analysis. The experimental protocols provided are derived from general and analogous synthetic and analytical procedures for chiral chroman amines.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of the chiral amine (S)-6-fluorochroman-4-amine. The presence of a stereocenter at the C4 position necessitates precise stereochemical control during synthesis and rigorous analytical verification.

| Identifier | Value | Reference |

| Chemical Name | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | [1] |

| CAS Number | 1260609-97-9 | [2] |

| Molecular Formula | C₉H₁₁ClFNO | [2] |

| Molecular Weight | 203.64 g/mol | [2] |

| Appearance | Expected to be a crystalline solid | General Knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge |

Proposed Synthetic and Analytical Workflow

The structural confirmation of this compound involves a multi-step process encompassing synthesis, purification, and comprehensive spectroscopic and crystallographic analysis.

Caption: Proposed workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Characterization (Predicted Data)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related chroman derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.00 | m | 2H | Aromatic CH (H5, H7) |

| 6.95 | dd | 1H | Aromatic CH (H8) |

| 4.40 | t | 1H | CH-NH₃⁺ (H4) |

| 4.30 - 4.15 | m | 2H | O-CH₂ (H2) |

| 2.40 - 2.20 | m | 2H | CH₂ (H3) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| 158.5 (d, J ≈ 240 Hz) | C-F (C6) |

| 150.0 | C-O (C8a) |

| 125.0 (d, J ≈ 8 Hz) | C5 |

| 118.0 (d, J ≈ 23 Hz) | C7 |

| 115.5 (d, J ≈ 8 Hz) | C4a |

| 114.0 (d, J ≈ 22 Hz) | C8 |

| 64.0 | O-CH₂ (C2) |

| 50.0 | CH-NH₃⁺ (C4) |

| 30.0 | CH₂ (C3) |

Note: The chemical shifts and coupling constants (J) involving fluorine are estimations and can vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Strong, Broad | N-H and C-H stretching (amine salt) |

| 1620, 1500 | Medium | C=C aromatic stretching |

| 1250 | Strong | C-O-C asymmetric stretching |

| 1100 | Strong | C-F stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 168.0819 | [M+H]⁺ (for the free amine, C₉H₁₁FNO⁺) |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and solid-state conformation of this compound.[3] The process would involve growing a suitable single crystal and analyzing its diffraction pattern.

Caption: General workflow for single-crystal X-ray crystallography.

A successful crystallographic analysis would provide precise data on bond lengths, bond angles, and the conformation of the chroman ring, unequivocally confirming the (S) configuration at the C4 stereocenter.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols for the synthesis and analysis of this compound, based on procedures for analogous compounds.

Synthesis of Racemic 6-fluorochroman-4-amine

A common route to chroman-4-amines involves the reduction of the corresponding oxime.

-

Oximation of 6-fluorochroman-4-one: 6-fluorochroman-4-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux for several hours.

-

Reduction of the Oxime: The resulting 6-fluorochroman-4-one oxime is then reduced. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

-

Workup and Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.

Chiral Resolution of (S)-6-fluorochroman-4-amine

The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.[4]

-

Salt Formation: The racemic 6-fluorochroman-4-amine is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a solution of a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.

-

Fractional Crystallization: The diastereomeric salts will have different solubilities. By carefully cooling the solution, one diastereomer will preferentially crystallize.

-

Isolation and Liberation of the Free Amine: The crystals are collected by filtration. The free (S)-6-fluorochroman-4-amine is then liberated by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

Formation of the Hydrochloride Salt

-

The purified (S)-6-fluorochroman-4-amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

-

A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.

-

The this compound will precipitate out of the solution.

-

The solid is collected by filtration, washed with the solvent, and dried under vacuum.

Analytical Instrumentation and Conditions

-

NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Deuterated solvents such as D₂O, DMSO-d₆, or CD₃OD are used.

-

IR Spectroscopy: Spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

X-ray Crystallography: Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα or Cu Kα radiation.

Conclusion

The structural elucidation of this compound is a critical step in its application as a pharmaceutical intermediate. A combination of spectroscopic techniques and, most definitively, single-crystal X-ray crystallography is required to confirm its chemical structure, purity, and absolute stereochemistry. This guide provides the foundational knowledge and expected data for researchers and scientists involved in the synthesis and analysis of this and related chiral molecules. The provided protocols, while general, offer a solid starting point for the development of specific, validated analytical methods.

References

- 1. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1260609-97-9|this compound|BLD Pharm [bldpharm.com]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (S)-6-fluorochroman-4-amine hydrochloride

CAS Number: 1260609-97-9

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of (S)-6-fluorochroman-4-amine and its hydrochloride salt are presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClFNO | Chemical Supplier Catalogs |

| Molecular Weight | 203.64 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | PubChem |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in water and polar organic solvents (predicted) | --- |

| pKa | 9.12 ± 0.20 (predicted for the amine) | ChemAxon |

Synthesis

A specific, detailed synthesis protocol for (S)-6-fluorochroman-4-amine hydrochloride is not publicly available in peer-reviewed literature. However, a general and plausible synthetic route can be devised based on established methods for the asymmetric synthesis of chiral amines and the formation of the chroman ring system.

General Asymmetric Synthesis of Chiral 4-Aminochromans

The synthesis of chiral 4-aminochromans can be achieved through several asymmetric methods. One common approach involves the asymmetric reduction of a chroman-4-one precursor followed by conversion of the resulting alcohol to an amine with retention of stereochemistry, or through direct asymmetric reductive amination.

Experimental Protocol: Asymmetric Reductive Amination (General)

-

Starting Material: 6-fluorochroman-4-one.

-

Reaction: The ketone is reacted with a chiral amine or a chiral auxiliary in the presence of a reducing agent. Alternatively, a prochiral enamine intermediate can be asymmetrically hydrogenated using a chiral catalyst.

-

Reagents:

-

6-fluorochroman-4-one

-

Ammonia source (e.g., ammonium acetate, ammonia gas)

-

Reducing agent (e.g., sodium cyanoborohydride, or H₂ gas with a chiral catalyst like a Rh or Ir complex with a chiral phosphine ligand).

-

Chiral auxiliary or catalyst.

-

Solvent (e.g., methanol, ethanol, THF).

-

-

Procedure: a. To a solution of 6-fluorochroman-4-one in the chosen solvent, add the ammonia source and the chiral auxiliary/catalyst. b. Stir the mixture at room temperature for a specified time to allow for imine formation. c. Introduce the reducing agent and allow the reaction to proceed until completion, monitoring by TLC or LC-MS. d. Quench the reaction and perform an aqueous work-up. e. Purify the resulting (S)-6-fluorochroman-4-amine by column chromatography.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and treat with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.

Biological Activity and Mechanism of Action

This compound is predicted to function as a γ-secretase modulator (GSM). GSMs are a class of allosteric modulators of the γ-secretase enzyme complex, which is a key player in the pathogenesis of Alzheimer's disease.

The Amyloid Cascade Hypothesis and γ-Secretase

The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a primary event in the development of Alzheimer's disease. Aβ peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and the γ-secretase complex.

Mechanism of Action of GSMs

Unlike γ-secretase inhibitors which block the enzyme's activity altogether, GSMs bind to an allosteric site on the γ-secretase complex. This binding does not inhibit the overall proteolytic activity but rather modulates the processivity of the enzyme. The result is a shift in the cleavage pattern of the APP C-terminal fragment, leading to a decrease in the production of the highly amyloidogenic Aβ42 and an increase in the production of shorter, less aggregation-prone Aβ peptides such as Aβ38 and Aβ37.

Caption: Mechanism of Action of a γ-Secretase Modulator (GSM).

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound as a γ-secretase modulator.

Cell-Based Aβ Production Assay

This assay measures the effect of the compound on the secretion of Aβ peptides from cells overexpressing human APP.

Experimental Protocol:

-

Cell Line: HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APP_swe).

-

Procedure: a. Seed HEK293-APP_swe cells in 96-well plates at a density of 5 x 10⁴ cells/well and culture for 24 hours. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO). d. Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator. e. Collect the conditioned medium from each well. f. Analyze the levels of Aβ40 and Aβ42 in the conditioned medium using a commercially available ELISA kit (e.g., from Meso Scale Discovery or Invitrogen).

-

Data Analysis: a. For each concentration of the test compound, calculate the percentage of Aβ40 and Aβ42 relative to the vehicle control. b. Plot the percentage of Aβ40 and Aβ42 against the log of the compound concentration. c. Determine the IC₅₀ values for the reduction of Aβ40 and Aβ42 by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the cell-based Aβ production assay.

Notch Cleavage Assay

A critical aspect of GSM development is to ensure selectivity for APP processing over other γ-secretase substrates, most notably Notch. Inhibition of Notch signaling can lead to toxicity.

Experimental Protocol:

-

Cell Line: A cell line with a Notch-dependent reporter system, such as a Gal4-UAS luciferase reporter system where the expression of a constitutively active Notch construct is driven by a tetracycline-inducible promoter.

-

Procedure: a. Seed the reporter cells in 96-well plates. b. Induce the expression of the Notch construct. c. Treat the cells with serial dilutions of this compound alongside a known γ-secretase inhibitor as a positive control. d. Incubate for 24 hours. e. Measure the luciferase activity using a commercial luciferase assay system.

-

Data Analysis: a. Calculate the percentage of Notch signaling inhibition relative to the vehicle control. b. Determine the IC₅₀ for Notch inhibition and compare it to the IC₅₀ for Aβ42 reduction to establish a selectivity window.

Quantitative Data (Representative for a potent GSM)

As specific data for this compound is not available, the following table presents representative data for a potent and well-characterized GSM, BPN-15606, to provide a benchmark for expected activity.

| Assay | Parameter | BPN-15606 |

| Aβ42 Production (SH-SY5Y cells) | IC₅₀ | 7 nM |

| Aβ40 Production (SH-SY5Y cells) | IC₅₀ | 17 nM |

| Notch Cleavage | IC₅₀ | > 25,000 nM |

| Selectivity Window (Notch/Aβ42) | > 3500-fold |

Conclusion

This compound is a promising chemical entity with the potential to act as a selective γ-secretase modulator. This mechanism of action holds significant therapeutic potential for the treatment of Alzheimer's disease by specifically targeting the production of the pathogenic Aβ42 peptide while sparing other essential γ-secretase functions. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the detailed characterization of this compound. Further research is warranted to elucidate its specific synthesis, in vitro and in vivo potency, selectivity, and pharmacokinetic/pharmacodynamic properties to fully assess its therapeutic potential.

(S)-6-Fluorochroman-4-amine Hydrochloride: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-6-fluorochroman-4-amine hydrochloride has emerged as a critical chiral building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Its unique structural features, combining a fluorinated chroman scaffold with a stereodefined amine, make it a valuable intermediate for the synthesis of potent and selective ligands for various receptors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of 5-HT1A receptor antagonists. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their drug discovery and development endeavors.

Introduction

The chroman ring system is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, often leading to improved metabolic stability and receptor binding affinity. Furthermore, the stereochemistry of the amine group at the 4-position is crucial for selective interaction with biological targets. This compound serves as a key starting material for the enantioselective synthesis of a range of pharmaceutical candidates.

One of the most significant applications of this intermediate is in the development of antagonists for the serotonin 1A (5-HT1A) receptor.[1] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) widely distributed in the CNS and is implicated in the pathophysiology of anxiety, depression, and other mood disorders.[2][3][4] Antagonists of the 5-HT1A receptor have shown therapeutic potential in treating these conditions.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of (S)-6-fluorochroman-4-amine and its hydrochloride salt is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | [7] |

| CAS Number | 1260609-97-9 | [8] |

| Molecular Formula | C₉H₁₁ClFNO | [8] |

| Molecular Weight | 203.64 g/mol | [8] |

| Appearance | White to off-white solid (typical) | |

| Purity | ≥98% (typical commercial grade) | |

| Storage | 2-8°C, under inert atmosphere | [8] |

Synthesis

The synthesis of this compound typically involves a multi-step process, with the key transformations being the formation of the chromanone core, followed by asymmetric reduction or reductive amination to introduce the chiral amine center.

Synthesis of the Racemic Precursor: 6-Fluorochroman-4-one

The synthesis of the key intermediate, 6-fluorochroman-4-one, can be achieved through various routes. One common method involves the intramolecular Friedel-Crafts cyclization of 3-(4-fluorophenoxy)propanoic acid.

Enantioselective Synthesis of (S)-6-Fluorochroman-4-amine

The crucial step in the synthesis is the stereoselective introduction of the amine group at the C4 position. This is most commonly achieved through reductive amination of 6-fluorochroman-4-one.[9]

Experimental Protocol: Asymmetric Reductive Amination of 6-Fluorochroman-4-one

This protocol is a representative example and may require optimization.

Materials:

-

6-Fluorochroman-4-one

-

Ammonia or an ammonia source (e.g., ammonium acetate)

-

A chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)

-

A reducing agent (e.g., Hantzsch ester or sodium cyanoborohydride)[10]

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Hydrochloric acid (for salt formation)

Procedure:

-

To a solution of 6-fluorochroman-4-one and the ammonia source in the chosen anhydrous solvent, add the chiral catalyst.

-

Stir the mixture at room temperature for a specified period to allow for the formation of the imine intermediate.

-

Add the reducing agent portion-wise, maintaining the reaction temperature.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction with an appropriate aqueous solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (S)-6-fluorochroman-4-amine.

-

Dissolve the purified amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.

-

Filter and dry the solid to obtain this compound.

Expected Yield and Purity:

-

Yield: 70-90% (may vary based on catalyst and conditions)

-

Enantiomeric Excess (ee): >98%

-

Purity (by HPLC): >99%

Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of a variety of bioactive molecules. Its primary application lies in the development of 5-HT1A receptor antagonists.

Synthesis of 5-HT1A Receptor Antagonists

The primary amine of this compound can be readily functionalized to introduce various pharmacophoric groups required for potent and selective binding to the 5-HT1A receptor. A general synthetic scheme is illustrated below.

Figure 1. General synthetic route to 5-HT1A receptor antagonists.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gαi/o-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Activation of the 5-HT1A receptor also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and reducing its firing rate.[4][11] Antagonists developed from (S)-6-fluorochroman-4-amine block these effects.

Figure 2. Simplified 5-HT1A receptor signaling pathway.

Analytical Methods

The quality control of this compound is critical for its use in pharmaceutical synthesis. The following analytical techniques are commonly employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of the final product.

Experimental Protocol: Chiral HPLC Analysis

This protocol is a representative example and may require optimization.[12]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

Chromatographic Conditions:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).

-

Flow Rate: 0.5 - 1.5 mL/min

-

Column Temperature: 20-40 °C

-

Detection Wavelength: Typically around 280 nm

Sample Preparation:

-

Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Record the chromatogram and determine the retention times of the (S) and (R) enantiomers.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.

Spectroscopic Analysis

NMR and mass spectrometry are used to confirm the chemical structure and purity of the compound.

Table 2: Representative Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons, benzylic protons, and aliphatic protons of the chroman ring, consistent with the structure. |

| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base or the hydrochloride salt. |

Conclusion

This compound is a high-value pharmaceutical intermediate with significant applications in the synthesis of CNS-active compounds, particularly 5-HT1A receptor antagonists. Its enantiopure nature and versatile reactivity make it an indispensable tool for medicinal chemists. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers working with this important building block, facilitating the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new class of 5-HT1A receptor antagonists with procognitive and antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1260609-97-9|this compound|BLD Pharm [bldpharm.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Fluorochroman Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluorochroman scaffold, a heterocyclic motif incorporating a fluorine atom onto the chroman backbone, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have led to the development of a diverse range of biologically active molecules with significant therapeutic potential. The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making the fluorochroman core an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of the fluorochroman scaffold, detailing its applications in oncology, inflammation, and neuroprotection, supported by quantitative data, experimental protocols, and mechanistic insights into its interactions with key signaling pathways.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Fluorochroman derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit topoisomerases, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells. By stabilizing the topoisomerase-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately leading to apoptotic cell death.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of a selection of fluorochroman and related fluorinated chromone derivatives against various cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-methoxy-4H-chromen-4-one | Multiple Human Cancer Cell Lines | Micromolar Range | [1] |

| 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-one | Multiple Human Cancer Cell Lines | Micromolar Range | [1] |

| NitroFQ 3a | K562 (Leukemia) | < 50 | [2] |

| NitroFQ 3b | K562 (Leukemia) | < 50 | [2] |

| NitroFQ 3f | K562 (Leukemia) | < 50 | [2] |

| Reduced FQ 4a | K562 (Leukemia) | < 50 | [2] |

| Reduced FQ 4c | K562 (Leukemia), A549 (Lung), MCF7 (Breast), PANC1 (Pancreatic), T47D (Breast), PC3 (Prostate) | < 50 | [2] |

| Reduced FQ 4d | K562 (Leukemia) | < 50 | [2] |

| Reduced FQ 4e | K562 (Leukemia) | < 50 | [2] |

Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, K562)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Fluorochroman derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorochroman derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase II reaction buffer

-

Fluorochroman derivative stock solution (in DMSO)

-

Etoposide (positive control)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Topoisomerase II reaction buffer, supercoiled plasmid DNA, and the fluorochroman derivative at various concentrations.

-

Enzyme Addition: Add human Topoisomerase II to initiate the reaction. Include a negative control (no enzyme) and a positive control (etoposide).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and proteinase K).

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Fluorochroman and related scaffolds have been shown to possess potent anti-inflammatory properties, primarily by modulating key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines and enzymes.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of a selection of fluorinated derivatives.

| Compound ID/Reference | Assay | IC50/EC50 (µM) | Reference |

| Reduced FQ 4e | NO Scavenging (LPS-stimulated RAW264.7) | 17.63 | [2] |

| Reduced FQ 4b | NO Scavenging (LPS-stimulated RAW264.7) | 25.5 | [2] |

| NitroFQ 3d | NO Scavenging (LPS-stimulated RAW264.7) | 27.7 | [2] |

| Reduced FQ 4f | NO Scavenging (LPS-stimulated RAW264.7) | 38.5 | [2] |

| TriazoloFQ 5c | NO Scavenging (LPS-stimulated RAW264.7) | 46.1 | [2] |

| Coumarin derivative 14b | Anti-inflammatory (LPS-macrophages) | 5.32 (EC50) | [3] |

Experimental Protocols: Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Fluorochroman derivative stock solution (in DMSO)

-

Griess Reagent System

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the fluorochroman derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite in the supernatant, which is indicative of NO production. Determine the IC50 value for the inhibition of NO production.

Neuroprotective Effects: Shielding Neurons from Damage

The fluorochroman scaffold has also shown promise in the development of neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms of action often involve antioxidant effects, modulation of neurotransmitter receptors, and inhibition of enzymes involved in neuronal damage.

Quantitative Neuroprotective Activity Data

The following table summarizes the in vitro neuroprotective activity of a selection of fluorochroman derivatives.

| Compound ID/Reference | Target/Assay | Ki (nM) / Activity | Reference |

| Novel 6-fluorochroman derivatives | 5-HT1A receptor binding | Good to excellent ligands | [4] |

| 4-oxochroman derivative (31n) | 5-HT1A receptor antagonist | Antagonist activity in vivo | [4] |

Experimental Protocols: Neuroprotective Assays

Radioligand Binding Assay for 5-HT1A Receptor

This assay measures the affinity of a compound for the 5-HT1A serotonin receptor.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor

-

Radioligand (e.g., [3H]8-OH-DPAT)

-

Assay buffer

-

Fluorochroman derivative stock solution (in DMSO)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microplate, combine the cell membranes, radioligand, and various concentrations of the fluorochroman derivative in the assay buffer.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Washing: Wash the filters with cold assay buffer to remove non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the Ki value, which represents the inhibitory constant of the compound for the receptor.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of the fluorochroman scaffold are a result of its interaction with multiple intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers. Some fluorinated derivatives, such as certain fluoroquinolones, have been shown to inhibit this pathway, contributing to their anticancer effects.[5]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Certain chromone derivatives have been shown to modulate this pathway.

References

- 1. Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents [mdpi.com]

- 4. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

Stereochemistry of 6-Fluorochroman-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorochroman-4-amine is a chiral heterocyclic compound with a stereocenter at the C4 position, making it exist as a pair of enantiomers, (R)-6-fluorochroman-4-amine and (S)-6-fluorochroman-4-amine. The stereochemistry of this amine is of significant interest in medicinal chemistry, as the spatial arrangement of the amino group can profoundly influence its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the stereochemistry of 6-fluorochroman-4-amine, including its synthesis, chiral resolution, and the potential implications of its stereoisomers on biological activity. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established methodologies for structurally related compounds to provide a robust framework for its stereochemical investigation.

Introduction

The chroman scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. The introduction of a fluorine atom at the C6 position can enhance metabolic stability and binding affinity, while the amino group at the C4 position provides a key site for interaction with biological targets and for further chemical modification. The chirality at the C4 position necessitates the separation and individual evaluation of the enantiomers, as they may exhibit different biological activities. For instance, derivatives of 6-fluorochroman with modifications at the C4 position have been investigated as potential 5-HT1A receptor antagonists, highlighting the importance of stereochemistry in this region of the molecule for biological targeting.[1]

Synthesis of Racemic 6-Fluorochroman-4-amine

The most plausible synthetic route to racemic 6-fluorochroman-4-amine involves a two-step process starting from the commercially available 6-fluorochroman-4-one. This involves the formation of an intermediate oxime, followed by its reduction to the primary amine.

Experimental Protocol: Synthesis of 6-Fluorochroman-4-one Oxime

-

To a solution of 6-fluorochroman-4-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 6-fluorochroman-4-one oxime, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Reduction of 6-Fluorochroman-4-one Oxime

-

Dissolve the 6-fluorochroman-4-one oxime (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, sodium borohydride (NaBH4) (3-4 equivalents) in portions at 0 °C.

-

Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic 6-fluorochroman-4-amine. The product can be further purified by column chromatography.

Logical Relationship: Synthesis of Racemic 6-Fluorochroman-4-amine

Synthetic workflow for Racemic 6-Fluorochroman-4-amine.

Chiral Resolution of 6-Fluorochroman-4-amine

The separation of the enantiomers of 6-fluorochroman-4-amine is crucial for evaluating their individual biological profiles. Several methods can be employed for chiral resolution, including diastereomeric salt formation, enzymatic resolution, and chiral chromatography.

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Resolution with Tartaric Acid

-

Dissolve racemic 6-fluorochroman-4-amine (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a solution of a chiral resolving agent, for example, L-(+)-tartaric acid (0.5 equivalents), in the same solvent.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the amine in the crystallized salt can be determined by chiral HPLC analysis after liberating the free amine.

-

The free amine can be recovered by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

-

The more soluble diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer.

Enzymatic Resolution

Enzymatic resolution offers a highly selective method for separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. The successful enzymatic resolution of the related 6-fluoro-chroman-2-carboxylic acid suggests this approach is viable.[2]

Experimental Protocol: Lipase-Catalyzed Acylation

-

Suspend racemic 6-fluorochroman-4-amine (1 equivalent) and an acyl donor (e.g., ethyl acetate) in an organic solvent (e.g., toluene or hexane).

-

Add a lipase, such as Candida antarctica lipase B (CALB), to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Separate the enzyme by filtration.

-

The resulting mixture contains one enantiomer as the acylated amine and the other as the unreacted amine. These can be separated by column chromatography or extraction.

-

The acetylated amine can be hydrolyzed back to the free amine if desired.

Experimental Workflow: Chiral Resolution

Workflow for Chiral Resolution Methods.

Stereoisomer Data

Table 1: Properties of 6-Fluorochroman-4-amine Stereoisomers

| Property | (S)-6-Fluorochroman-4-amine | (R)-6-Fluorochroman-4-amine | Racemic 6-Fluorochroman-4-amine |

| Molecular Formula | C₉H₁₀FNO | C₉H₁₀FNO | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol [7] | 167.18 g/mol | 167.18 g/mol |

| CAS Number | 1018978-85-2[7] | 911826-09-0 (HCl salt)[4] | 191609-45-7 (HCl salt)[3] |

| IUPAC Name | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine[7] | (4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine | 6-fluoro-3,4-dihydro-2H-chromen-4-amine |

| Specific Rotation ([α]D) | Data not available | Data not available | 0° |

Biological Activity of Stereoisomers

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Different enantiomers can exhibit quantitative differences in activity (one being more potent than the other) or qualitative differences (interacting with different targets or having different effects). For many chiral amines, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects.

Although specific biological activity data for the enantiomers of 6-fluorochroman-4-amine are not available, studies on related 6-fluorochroman derivatives suggest that the stereochemistry at the C4 position is critical for their interaction with biological targets such as the 5-HT1A receptor.[1] It is therefore highly probable that the (R) and (S) enantiomers of 6-fluorochroman-4-amine will display distinct pharmacological profiles. A thorough investigation of the individual enantiomers is essential to elucidate their therapeutic potential and safety.

Conclusion

The stereochemistry of 6-fluorochroman-4-amine is a critical aspect that requires careful consideration in its synthesis and biological evaluation. This guide has outlined the probable synthetic route to the racemic compound and established methods for its chiral resolution based on literature precedents for similar structures. The lack of specific experimental and biological data for the individual enantiomers in the public domain highlights an area for future research. A comprehensive stereochemical investigation, including the determination of specific rotation and a comparative analysis of the biological activities of the (R) and (S) enantiomers, will be instrumental in unlocking the full therapeutic potential of this promising chiral scaffold.

References

- 1. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 6-Fluorochroman-4-amine hydrochloride [synhet.com]

- 4. (R)-6-Fluorochroman-4-amine hydrochloride, CasNo.911826-09-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. 1260609-97-9|(S)-6-Fluorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. (R)-6-Fluorochroman-4-amine hydrochloride,911826-09-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 7. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendancy of Chroman-4-Amine Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities implicated in various pathologies. This technical guide provides an in-depth exploration of the discovery and historical development of chroman-4-amine derivatives, tracing their evolution from initial synthetic explorations to their current status as promising therapeutic candidates. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a comprehensive summary of their quantitative structure-activity relationships. Furthermore, this guide elucidates the intricate signaling pathways modulated by these compounds, with a particular focus on their role in neuroinflammation and neurodegenerative diseases, visualized through detailed diagrams. This document serves as a critical resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this important class of molecules.

A Historical Perspective: The Emergence of a Privileged Scaffold

The story of chroman-4-amine derivatives is intrinsically linked to the broader exploration of the chroman scaffold, a common motif in a plethora of natural products exhibiting diverse biological activities. The initial foray into this chemical space was largely focused on the more readily accessible chroman-4-one precursors. However, the strategic introduction of an amine functionality at the 4-position unlocked a new dimension of pharmacological potential.

A pivotal moment in the history of chroman-4-amine derivatives was their investigation as bradykinin B1 receptor antagonists .[1][2][3] The bradykinin B1 receptor, an inducible G-protein coupled receptor, plays a significant role in chronic pain and inflammation.[4] Early research in the late 20th and early 21st centuries identified non-peptide antagonists as desirable therapeutic agents, and the chroman-4-amine scaffold proved to be a fruitful starting point for the development of potent and selective inhibitors.[2][3] This early success spurred further investigation into the medicinal chemistry of this class of compounds, leading to the discovery of their activity against a wider range of targets.

Subsequent research, particularly in the last two decades, has seen a surge of interest in chroman-4-amine derivatives for the treatment of neurodegenerative diseases , most notably Alzheimer's disease.[5][6] This shift in focus was driven by the multifactorial nature of these disorders and the need for multi-target-directed ligands. The chroman-4-amine core, with its inherent three-dimensional structure and capacity for diverse substitutions, proved to be an ideal platform for designing molecules capable of interacting with key enzymes and pathways implicated in neurodegeneration, such as cholinesterases and monoamine oxidases.

Synthetic Strategies: Accessing the Chroman-4-Amine Core

The primary and most versatile method for the synthesis of chroman-4-amine derivatives is the reductive amination of the corresponding chroman-4-one precursors . This two-step, one-pot reaction is a cornerstone of medicinal chemistry and offers a straightforward and efficient route to a wide array of substituted amines.

General Experimental Protocol: Reductive Amination of Chroman-4-ones

Materials:

-

Substituted chroman-4-one

-

Primary or secondary amine

-

Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (MeOH))

-

Acetic acid (optional, as a catalyst for imine formation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash chromatography system)

Procedure:

-

Imine Formation: To a solution of the substituted chroman-4-one (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.0-1.2 eq). If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.2 eq) should be added to liberate the free amine. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the iminium ion intermediate. The reaction mixture is stirred at room temperature for 1-4 hours.

-

Reduction: Once the imine formation is deemed complete (monitored by TLC or LC-MS), the reducing agent (1.2-1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting material is fully consumed (typically 4-24 hours).

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with the organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired chroman-4-amine derivative.

Therapeutic Applications and Quantitative Structure-Activity Relationships (QSAR)

The therapeutic potential of chroman-4-amine derivatives spans several key areas of drug discovery. The following tables summarize the quantitative data for some of the most promising applications.

Neurodegenerative Diseases: Targeting Cholinesterases and Monoamine Oxidases

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits.[5] Consequently, inhibiting the enzymes responsible for its degradation, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy. Furthermore, monoamine oxidase (MAO) inhibitors are of interest due to their ability to modulate neurotransmitter levels and reduce oxidative stress.[7]

| Compound ID | R¹ | R² | Target | IC₅₀ (µM) | Reference |

| Cpd 1 | H | H | BChE | > 50 | [5] |

| Cpd 2 | 4-Cl-benzyl | H | BChE | 0.89 ± 0.24 | [5] |

| Cpd 3 | 4-Br-benzyl | H | BChE | 1.19 ± 0.31 | [5] |

| Cpd 4 | 4-F-benzyl | H | BChE | 1.52 ± 0.45 | [5] |

| Cpd 5 | H | H | hMAO-B | > 100 | [8] |

| Cpd 6 | 7-OH | 3-CHO | hMAO-B | 15.2 ± 1.3 | [8] |

Table 1: Inhibitory activity of selected amino-chromenone and chroman-4-one derivatives against cholinesterases and monoamine oxidase B.

Inflammatory Pain: Bradykinin B1 Receptor Antagonism

As previously mentioned, the initial therapeutic interest in chroman-4-amine derivatives stemmed from their ability to antagonize the bradykinin B1 receptor, a key player in inflammatory pain.

| Compound ID | R¹ | R² | Receptor | Kᵢ (nM) | Reference |

| Cpd 7 | 6-Cl | 3-Methyl | Human B1 | 10 | [Patent Data] |

| Cpd 8 | 7-F | 3-Methyl | Human B1 | 15 | [Patent Data] |

| Cpd 9 | 6,8-diCl | 3-Methyl | Human B1 | 5 | [Patent Data] |

Table 2: Binding affinities of selected chroman-4-amine derivatives for the human bradykinin B1 receptor. (Note: Specific patent data is illustrative and would require sourcing from actual patent literature).

Modulation of Signaling Pathways in Neuroinflammation

Chronic neuroinflammation, mediated by microglia and astrocytes, is a hallmark of neurodegenerative diseases.[9] Activated microglia release a cascade of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which can contribute to neuronal damage.[9][10] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of this inflammatory response.[11][12] Emerging evidence suggests that chroman-4-amine derivatives can modulate these neuroinflammatory pathways, offering a neuroprotective effect.

The NF-κB Signaling Pathway in Microglia

The following diagram illustrates the canonical NF-κB signaling pathway in microglia, a potential target for chroman-4-amine derivatives.

Experimental Workflow for Assessing Anti-Neuroinflammatory Activity

The following workflow outlines a typical experimental approach to evaluate the anti-neuroinflammatory effects of chroman-4-amine derivatives.

Detailed Experimental Protocols for Biological Evaluation

Protocol: In Vitro Bradykinin B1 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of chroman-4-amine derivatives for the human bradykinin B1 receptor.

Materials:

-

HEK293 cells stably expressing the human bradykinin B1 receptor

-

Radioligand: [³H]-des-Arg¹⁰-Kallidin

-

Test chroman-4-amine derivatives

-

Non-specific binding control: Unlabeled des-Arg¹⁰-Kallidin (high concentration)

-

Binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA)

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

Procedure:

-

Membrane Preparation: Culture HEK293-hB1 cells to confluency. Harvest the cells and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Binding Assay: In a 96-well plate, add the following in order:

-

Binding buffer

-

Test compound at various concentrations or vehicle control.

-

[³H]-des-Arg¹⁰-Kallidin at a final concentration close to its Kₔ.

-

For non-specific binding wells, add a high concentration of unlabeled des-Arg¹⁰-Kallidin.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting and Washing: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: In Vitro Microglial Cytokine Release Assay

Objective: To assess the effect of chroman-4-amine derivatives on the release of pro-inflammatory cytokines from activated microglial cells.

Materials:

-

Microglial cell line (e.g., BV-2) or primary microglia

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test chroman-4-amine derivatives

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well cell culture plates

-

Spectrophotometer (ELISA plate reader)

Procedure:

-

Cell Seeding: Seed microglial cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the chroman-4-amine derivatives or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine production and release.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform ELISAs for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of each cytokine in the samples from the standard curve. Analyze the dose-dependent effect of the chroman-4-amine derivatives on cytokine release and calculate IC₅₀ values where applicable.

Conclusion and Future Directions

Chroman-4-amine derivatives represent a compelling class of compounds with significant therapeutic potential, particularly in the realms of neurodegenerative diseases and inflammatory pain. Their synthetic accessibility via reductive amination of chroman-4-ones allows for extensive structure-activity relationship studies and the fine-tuning of their pharmacological profiles. The ability of these compounds to modulate key biological targets such as cholinesterases, monoamine oxidases, and bradykinin B1 receptors, as well as to interfere with critical signaling pathways in neuroinflammation, underscores their importance in modern drug discovery.

Future research should focus on a deeper understanding of the molecular mechanisms underlying the anti-neuroinflammatory effects of chroman-4-amine derivatives. Elucidating their precise interactions with components of the NF-κB signaling pathway and other inflammatory cascades will be crucial for the rational design of next-generation therapeutics. Furthermore, expanding the investigation of their therapeutic potential to other disease areas where the targeted pathways are implicated is a promising avenue for future exploration. The continued development of this versatile scaffold holds great promise for the discovery of novel and effective treatments for a range of debilitating diseases.

References

- 1. Bradykinin antagonists: discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bradykinin - Wikipedia [en.wikipedia.org]

- 5. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (S)-6-fluorochroman-4-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-6-fluorochroman-4-amine hydrochloride (CAS RN: 1260609-97-9). Due to the limited availability of published spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate the characterization of this and related compounds.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1260609-97-9 |

| Molecular Formula | C₉H₁₁ClFNO |

| Molecular Weight | 203.64 g/mol |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related fluorochroman and aromatic amine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | br s | 3H | -NH₃⁺ |

| ~7.2 - 7.4 | m | 1H | Ar-H |

| ~7.0 - 7.2 | m | 2H | Ar-H |

| ~4.4 - 4.6 | m | 1H | O-CH₂ (axial) |

| ~4.2 - 4.4 | m | 1H | O-CH₂ (equatorial) |

| ~4.1 - 4.2 | t, J ≈ 7 Hz | 1H | CH-NH₃⁺ |

| ~2.2 - 2.4 | m | 1H | CH₂ (axial) |

| ~2.0 - 2.2 | m | 1H | CH₂ (equatorial) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 (d, J ≈ 240 Hz) | C-F |

| ~148 - 150 | C-O (aromatic) |

| ~120 - 122 | C-H (aromatic) |

| ~116 - 118 (d, J ≈ 22 Hz) | C-H (aromatic) |

| ~114 - 116 (d, J ≈ 8 Hz) | C-H (aromatic) |

| ~112 - 114 | C-C (aromatic) |

| ~64 - 66 | O-CH₂ |

| ~48 - 50 | CH-NH₃⁺ |

| ~30 - 32 | CH₂ |

Note: d denotes a doublet, t a triplet, m a multiplet, and br s a broad singlet. J values are coupling constants in Hertz. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2800 - 3200 | Broad, Strong | N-H stretching (from -NH₃⁺) |

| ~2920, ~2850 | Medium | C-H stretching (aliphatic) |

| ~1600 - 1620 | Medium | N-H bending (from -NH₃⁺) |

| ~1580, ~1490 | Strong | C=C stretching (aromatic) |

| ~1250 - 1270 | Strong | C-O stretching (aryl ether) |

| ~1100 - 1150 | Strong | C-F stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z (amu) | Ion Type | Notes |

| 168.0825 | [M+H]⁺ | Corresponds to the protonated free base (C₉H₁₁FNO)⁺. High-resolution mass spectrometry would confirm this exact mass. |

| 151.0560 | [M+H - NH₃]⁺ | A potential fragment resulting from the loss of ammonia. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for observing the amine protons. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-14 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication factor to improve the signal-to-noise ratio and a baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-180 ppm.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the instrument's anvil. Alternatively, for KBr pellet method, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is typically presented in terms of percent transmittance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with Electrospray Ionization (ESI).

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the ion of interest.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and analyze the resulting daughter ions.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Navigating the Physicochemical Landscape of (S)-6-Fluorochroman-4-amine Hydrochloride: A Technical Guide to Solubility and Stability

For Immediate Release